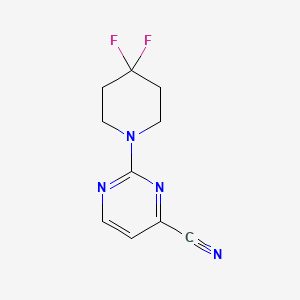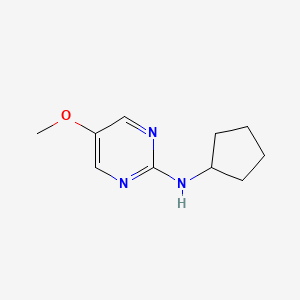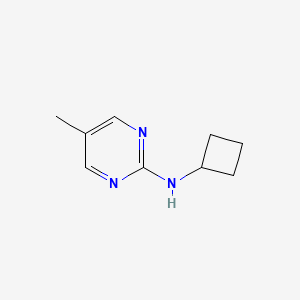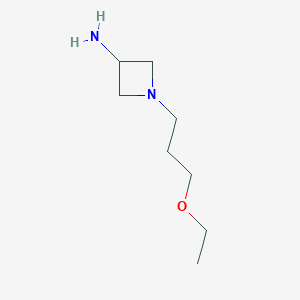![molecular formula C21H26N6O B12271841 8-cyclopentyl-5-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12271841.png)
8-cyclopentyl-5-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-cyclopentyl-5-méthyl-2-{3-[(2-méthyl-1H-imidazol-1-yl)méthyl]azétidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one est un composé organique complexe connu pour ses applications potentielles en chimie médicinale. Ce composé est caractérisé par sa structure unique, qui comprend un noyau pyrido[2,3-d]pyrimidin-7-one, substitué par divers groupes fonctionnels qui contribuent à son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 8-cyclopentyl-5-méthyl-2-{3-[(2-méthyl-1H-imidazol-1-yl)méthyl]azétidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one implique plusieurs étapes, à partir de matières premières facilement disponibles. Une méthode courante implique la condensation de 5-formyl-4-méthylaminopyrimidines avec des arylacétonitriles, suivie de l'hydrolyse du groupe 7-imino . Une autre approche comprend la réaction de 4-amino-5-formylpyrimidines avec l'ester cyanoacétique . Ces réactions nécessitent généralement des conditions spécifiques telles que des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
8-cyclopentyl-5-méthyl-2-{3-[(2-méthyl-1H-imidazol-1-yl)méthyl]azétidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile peuvent se produire à différentes positions sur le noyau pyrido[2,3-d]pyrimidin-7-one, en fonction des substituants présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
8-cyclopentyl-5-méthyl-2-{3-[(2-méthyl-1H-imidazol-1-yl)méthyl]azétidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le composé exerce ses effets principalement par l'inhibition de la kinase 4 dépendante des cyclines (CDK4), un régulateur clé du cycle cellulaire . En se liant au site actif de CDK4, il empêche la phosphorylation de la protéine du rétinoblastome (Rb), arrêtant ainsi la progression du cycle cellulaire et induisant l'arrêt du cycle cellulaire. Ce mécanisme est particulièrement pertinent dans le contexte du traitement du cancer, où la prolifération cellulaire incontrôlée est une caractéristique de la maladie.
Applications De Recherche Scientifique
8-cyclopentyl-5-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle . By binding to the active site of CDK4, it prevents the phosphorylation of retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing cell cycle arrest. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 6-acétyl-8-cyclopentyl-5-méthyl-2-((5-(pipérazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
- 8-cyclopentyl-5-méthyl-2-((5-(pipérazin-1-yl)pyridin-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one
Unicité
Ce qui distingue 8-cyclopentyl-5-méthyl-2-{3-[(2-méthyl-1H-imidazol-1-yl)méthyl]azétidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one, c'est son motif de substitution spécifique, qui améliore sa sélectivité et sa puissance en tant qu'inhibiteur de CDK4. Cela en fait un composé précieux pour les thérapies anticancéreuses ciblées, offrant des avantages potentiels par rapport à d'autres inhibiteurs similaires.
Propriétés
Formule moléculaire |
C21H26N6O |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
8-cyclopentyl-5-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H26N6O/c1-14-9-19(28)27(17-5-3-4-6-17)20-18(14)10-23-21(24-20)26-12-16(13-26)11-25-8-7-22-15(25)2/h7-10,16-17H,3-6,11-13H2,1-2H3 |
Clé InChI |
ANYHONLLXSICOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)CN4C=CN=C4C)C5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)

![[(2,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12271768.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B12271772.png)

![2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine](/img/structure/B12271777.png)

![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12271790.png)

![N-[(4-fluorophenyl)methyl]-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12271817.png)
![6-Methyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12271825.png)
![7-methoxy-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12271840.png)

